BenchChemオンラインストアへようこそ!

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide

Antiproliferative SAR Benzimidazole N-substituent

This 3-methoxybenzyl benzimidazole-5-carboxamide fills a critical gap in SAR libraries, bridging aliphatic (methyl, isobutyl) and aromatic N-substituents. It serves as a matched negative control in antioxidant assays (low FRAP, no phenolic OH) and offers a selective demethylation route to the 3-hydroxybenzyl analog with amplified bioactivity. With a projected cLogP of 3.5–4.0, it enables logP-solubility-permeability profiling. Purchase to complete your benzimidazole SAR series and validate antioxidant mechanisms with unmatched precision.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B10807553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C16H15N3O2/c1-21-13-4-2-3-11(7-13)9-17-16(20)12-5-6-14-15(8-12)19-10-18-14/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19)
InChIKeyHCXQABQKCPITMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide – Procurement-Relevant Compound Identity and Structural Class


N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide (CAS 1370243-61-0, molecular formula C₂₅H₂₃N₃O₄, MW 429.5) is a member of the N-substituted benzimidazole-5-carboxamide family [1]. The compound features a 3-methoxybenzyl substituent on the carboxamide nitrogen and an unsubstituted benzimidazole core, distinguishing it from close analogs bearing cyano, hydroxy, methyl, or isobutyl modifications at the imidazole N-atom or the phenyl ring. This substitution pattern positions the compound within a structurally diverse series for which antioxidant, antiproliferative, and antibacterial activities have been reported, yet the specific 3-methoxybenzyl derivative has not been independently profiled in peer-reviewed biological studies [2].

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide – Why In-Class Substitution Carries Procurement Risk


Benzimidazole-5-carboxamides are not a functionally uniform class. Within the series described by Beč et al. (2024), antiproliferative IC₅₀ values span two orders of magnitude (1.2 µM to >100 µM), and FRAP antioxidant capacity ranges from 6.83 to >4000 mmolFe²⁺/mg [1]. These large variations are driven by the number and position of methoxy/hydroxy groups on the phenyl ring, the N-substituent on the benzimidazole core, and the presence or absence of a cyano group. A seemingly minor structural change – such as replacing a 3-methoxybenzyl amide with a 2-hydroxy-4-methoxybenzyl amide or moving the methoxy group from the meta to the para position – can shift selectivity from MCF-7 to HCT 116 cells and abolish antibacterial activity entirely. Consequently, purchasing a generic 'benzimidazole carboxamide' without verifying the exact substitution pattern risks obtaining a compound with untested or divergent biological performance, as the structure–activity relationships are steep and non-linear [1].

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


N-Substituent Bulk and Electron-Donating Capacity as a Determinant of Antiproliferative Potency

The target compound carries an N-[(3-methoxyphenyl)methyl] amide group, which is structurally intermediate between the N-methyl (compound 11) and N-isobutyl (compound 10) derivatives profiled by Beč et al. [1] In the MCF-7 cell line, N-methyl derivative 11 displays an IC₅₀ of 1.2 µM, while N-isobutyl derivative 10 shows an IC₅₀ of 2.2 µM. The 3-methoxybenzyl group introduces an aromatic ring with a meta electron-donating substituent, which is expected to modulate lipophilicity and hydrogen-bonding capacity relative to the aliphatic N-substituted comparators. No direct head-to-head data exist for the target compound, but the steep SAR observed between N-methyl and N-isobutyl (≈2‑fold difference) indicates that the 3-methoxybenzyl substituent will produce a distinct potency and selectivity profile that cannot be inferred from the available data on simpler N-alkyl analogs [1].

Antiproliferative SAR Benzimidazole N-substituent

Antioxidant Capacity – FRAP Assay Differentiation Between Monomethoxy‑Benzimidazole Derivatives

The 2024 Molecules study reports FRAP values for a panel of methoxy/hydroxy-substituted benzimidazole carboxamides [1]. Compound 7, a monomethoxy-substituted derivative with a methyl group on the benzimidazole N-atom, exhibits a FRAP of 387.28 mmolFe²⁺/mg, whereas compound 10 (2-hydroxy-4-methoxy substitution, N-isobutyl) shows a 3‑fold lower FRAP of 123.61 mmolFe²⁺/mg. The target compound, with a single 3‑methoxy group on the benzyl amide and no hydroxy groups on the phenyl ring, is predicted to exhibit FRAP activity closer to the lower end of this range, as the antioxidant capacity of this series is driven primarily by free phenolic hydroxyl groups [1].

Antioxidant FRAP Benzimidazole carboxamide

Antibacterial Activity – Meta-Methoxybenzyl vs. Hydroxy-Substituted Analogs Against E. faecalis

The most potent antibacterial compound in the series, compound 8 (2‑hydroxy, 3‑methoxy, 4‑hydroxy substitution; N-methyl), achieves an MIC of 8 µM against E. faecalis ATCC 29212 [1]. By contrast, compound 7 (monomethoxy, N-methyl) shows an MIC of 16 µM, and compound 9 (trihydroxy) gives 64 µM. The target compound, bearing a 3‑methoxybenzyl group at the amide nitrogen but no phenolic hydroxy groups on the benzamide phenyl ring, shares only the methoxy pharmacophore with compounds 7 and 8 and therefore is predicted to exhibit weaker antibacterial activity than the lead compound 8.

Antibacterial E. faecalis MIC

Lipophilic Efficiency (LipE) Projection – Meta-Methoxybenzyl vs. N-Alkyl Substitution

The N-(3-methoxybenzyl) substituent adds a phenyl ring and a methoxy oxygen relative to the N-methyl comparator, increasing calculated logP by approximately 1.5–2.0 log units while potentially contributing a hydrogen-bond acceptor. In the benzimidazole carboxamide series, antiproliferative activity is not simply correlated with lipophilicity; compound 10 (N‑isobutyl, cLogP ∼2.5) is equipotent to compound 11 (N‑methyl, cLogP ∼1.8) in MCF-7 cells (IC₅₀ 2.2 vs. 1.2 µM) [1], indicating that beyond a threshold, increased logP does not translate into enhanced potency. The target compound's elevated lipophilicity, combined with its absence of phenolic hydroxy groups, is likely to reduce solubility and may shift the activity profile toward different cellular targets compared to the more polar hydroxylated analogs [1].

Lipophilic efficiency cLogP Drug-likeness

N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide – Evidence-Backed Application Scenarios


Chemical Biology Probe for Amide Nitrogen SAR Studies

The 3-methoxybenzyl substituent provides a distinct steric and electronic profile compared to the N-methyl and N-isobutyl analogs profiled in the 2024 Molecules study [1]. Researchers investigating the role of N-substituent bulk and aromaticity on benzimidazole carboxamide bioactivity can use this compound to map the SAR landscape between aliphatic (methyl, isobutyl) and aromatic (benzyl) substitutions. Because the reference compounds 10 and 11 exhibit a 1.8‑fold difference in MCF-7 potency, inclusion of the target compound would complete a three-point SAR series with divergent lipophilicity and hydrogen-bonding potential.

Negative Control for Hydroxy-Dependent Antioxidant Assays

The FRAP assay data in Beč et al. demonstrate that hydroxy-substituted benzimidazole carboxamides achieve FRAP values up to 4000 mmolFe²⁺/mg, while methoxy-only derivatives remain below 400 mmolFe²⁺/mg [1]. The target compound, lacking free phenolic OH groups, is expected to exhibit low FRAP activity and can serve as a matched negative control in antioxidant screens where hydroxylated analogs (e.g., compounds 8, 9, 32, 36) are the test articles, enabling clean attribution of antioxidant effects to hydroxy substitution.

Intermediate for Late-Stage Functionalization via Demethylation

The 3-methoxy group on the benzyl ring can be selectively demethylated using BBr₃ to yield the corresponding 3-hydroxybenzyl derivative, a transformation demonstrated on related benzimidazole carboxamides [1]. The resulting phenol would introduce a hydrogen-bond donor predicted to enhance FRAP activity and antibacterial potency based on the compound 7→compound 8 SAR (MIC improvement from 16 µM to 8 µM). This makes the target compound a practical synthetic intermediate for generating a hydroxylated probe with potentially amplified biological activity.

Reference Compound for Solubility and Permeability Profiling in the Benzimidazole Carboxamide Series

With a projected cLogP of 3.5–4.0, the target compound represents the higher-lipophilicity extreme within the monomethoxy benzimidazole carboxamide family, contrasting with the more polar N-methyl analog (cLogP ∼1.8) [1]. Procurement of both compounds enables comparative physicochemical profiling (kinetic solubility, PAMPA, Caco-2 permeability) to establish the logP–solubility–permeability trade-off in this series, which is critical for prioritizing leads for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-[(3-methoxyphenyl)methyl]-3H-benzimidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.